molecular formula C9H8ClNO4 B1281701 Ethyl 2-chloro-3-nitrobenzoate CAS No. 3979-45-1

Ethyl 2-chloro-3-nitrobenzoate

Cat. No. B1281701
CAS RN: 3979-45-1
M. Wt: 229.62 g/mol
InChI Key: RFKXQGCBYQQWNX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-nitrobenzoate (2-CNB) is an organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of about 70°C. 2-CNB is a useful reagent for the synthesis of various compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Photonics and Optical Applications

  • Nonlinear Optical Properties : Ethyl 2-chloro-3-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics. One study investigated derivatives doped into poly (methyl methacrylate) and found significant nonlinear absorption due to reverse saturable absorption, suggesting promising use in photonic devices (Nair et al., 2022).

Electrochemistry

  • Voltammetric Studies : Research has been conducted on the electrochemical behavior of ethyl- m -nitrobenzoate, a prototype of this compound, in mixed media. This study is vital for understanding the coupled chemical reactions of generated nitro radical anions, which can be significant in various electrochemical applications (Carbajo et al., 2000).

Synthesis and Chemical Reactions

  • Intermediate in Synthesis : this compound and its derivatives have been used as intermediates in the synthesis of various compounds. For example, one study discussed the use of methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, obtained from methyl 2-chloro-5-nitrobenzoate, in the synthesis of Butafenacil (Liu Ai-ju, 2015).
  • Functionalization and Structural Modification : this compound derivatives have been used in the synthesis of various substituted compounds. For instance, the functionalization of 6-Nitrobenzo[1,3]dioxole with carbonyl compounds via specific methodologies demonstrates its versatility in chemical synthesis (Amiri-Attou et al., 2005).

Safety and Hazards

Ethyl 2-chloro-3-nitrobenzoate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and inhalation of mist, gas, or vapors should also be avoided. Suitable protective clothing and chemical impermeable gloves should be worn .

Mechanism of Action

Target of Action

Ethyl 2-chloro-3-nitrobenzoate is an aromatic compound, and its primary targets are likely to be enzymes or proteins involved in the metabolism of aromatic compounds . The exact targets can vary depending on the organism and the specific metabolic pathways present.

Mode of Action

It is known that nitro groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . In these reactions, the nitro group can act as a leaving group, being replaced by another atom or group of atoms . This can result in changes to the structure and properties of the compound, which can in turn affect its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the metabolism of aromatic compounds. These pathways can include various reactions such as oxidation, reduction, and hydrolysis . The exact pathways and their downstream effects can vary depending on the organism and the specific metabolic capabilities it possesses.

Pharmacokinetics

It is known that nitro compounds generally have high dipole moments, which can affect their solubility and therefore their bioavailability .

Result of Action

Changes to the structure of the compound through reactions such as nucleophilic substitution can potentially affect its interaction with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals in the environment can affect the reactions that the compound undergoes . Additionally, factors such as temperature and pH can influence the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. This interaction can lead to the modulation of the enzyme’s activity, affecting the detoxification processes within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate the expression of genes related to inflammation, leading to changes in cellular metabolism and function. Additionally, it can impact the production of reactive oxygen species (ROS), which are crucial for cell signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases and esterases, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

ethyl 2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXQGCBYQQWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-nitrobenzoic acid (0.85 g, 4.22 mmol) in anhydrous EtOH (50 mL) was bubbled with dry hydrogen chloride for 2 h at room temperature and the mixture was then stirred at room temperate overnight. After evaporation of solvent, water (100 mL) was added and the precipitates were collected by filtration and dried to give 2-chloro-3-nitro-benzoic acid ethyl ester.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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